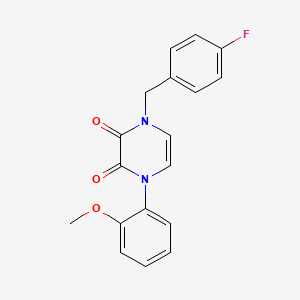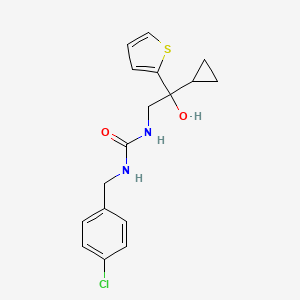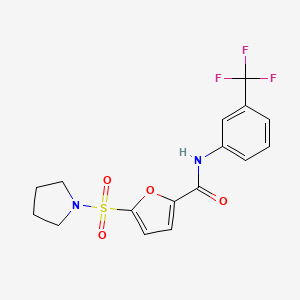
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Antagonism
Quinazolin-4-one derivatives have been studied for their potential as AMPA receptor antagonists. A series by Chenard et al. (2001) demonstrated the synthesis of various quinazolin-4-ones, including 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, to investigate their structure-activity relationship for AMPA receptor inhibition. These compounds showed a range of potencies, helping to understand the role of fluorophenyl positioning relative to the quinazolin-4-one ring in affecting receptor activity (Chenard et al., 2001).
Antibacterial Properties
Geesi et al. (2020) explored the antibacterial properties of 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, a novel compound synthesized through a sulfur arylation reaction. This study included Raman analysis and crystal structure determination, revealing significant antibacterial activity (Geesi et al., 2020).
Antiviral Activities
Selvam et al. (2007) investigated novel 3-sulphonamido-quinazolin-4(3H)-One derivatives for their antiviral properties. These compounds were tested against various viruses, including influenza A and dengue, demonstrating potential antiviral activities (Selvam et al., 2007).
Tyrosinase Inhibition
Wang et al. (2016) synthesized 2-(4-Fluorophenyl)-quinazolin-4(3H)-one and evaluated its ability to inhibit tyrosinase, an enzyme involved in melanin production. Their study provided insights into the compound's potential as a novel inhibitor for treating hyperpigmentation (Wang et al., 2016).
Antimicrobial Activity
A study by Alagarsamy et al. (2016) focused on the synthesis and antimicrobial activities of 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives. These compounds demonstrated significant antimicrobial effects, highlighting the potential of fluorophenyl quinazolin-4-one derivatives in antimicrobial applications (Alagarsamy et al., 2016).
Anticancer Properties
Noolvi and Patel (2013) synthesized novel quinazoline derivatives and evaluated their anticancer activity, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. Their study demonstrated the potential of these compounds as antitumor agents (Noolvi & Patel, 2013).
Eigenschaften
CAS-Nummer |
65141-59-5 |
|---|---|
Produktname |
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Molekularformel |
C14H9FN2OS |
Molekulargewicht |
272.3 |
IUPAC-Name |
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H9FN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) |
InChI-Schlüssel |
KHLKKARCHAGCII-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
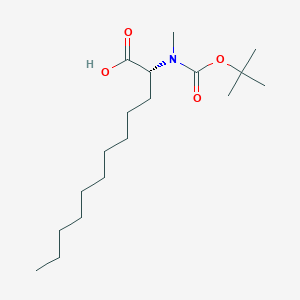
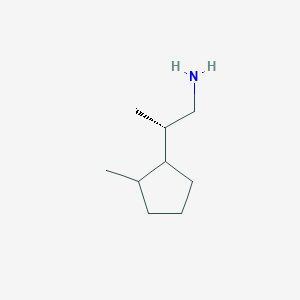
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
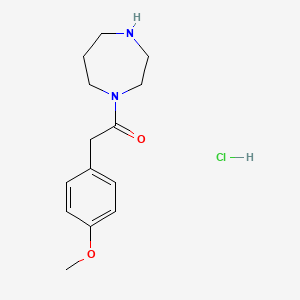
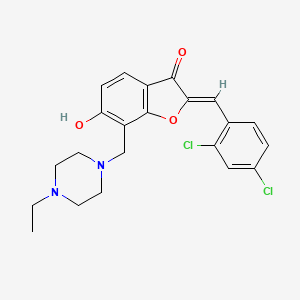
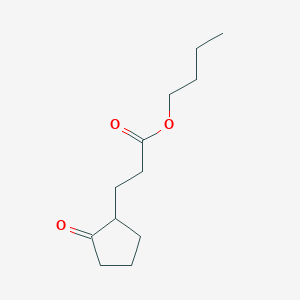
![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)
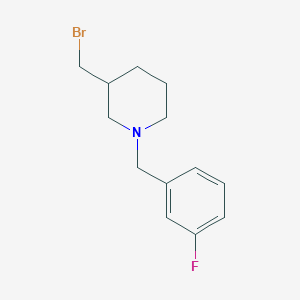
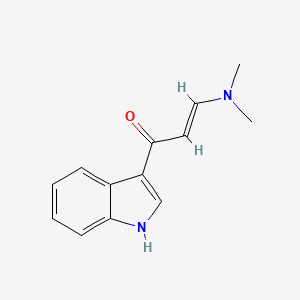
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
